1h-Indole-3-acetamide,7-bromo-
Description
Significance of the Indole (B1671886) Scaffold in Chemical Research
The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry. bohrium.commdpi.comnih.govsci-hub.seijpsr.com Its structural rigidity and the presence of a hydrogen-bond-donating NH group allow for specific interactions with a multitude of biological targets, making it a frequent feature in both natural products and synthetic pharmaceuticals. mdpi.comsci-hub.se
Indole and its derivatives are integral to many natural and synthetic molecules with significant biological activity. nih.gov The essential amino acid tryptophan, for instance, is the biochemical precursor to a host of indole-containing compounds, including the neurotransmitter serotonin (B10506) and the hormone melatonin. bohrium.com The indole framework is also found in a vast array of plant alkaloids, some of which possess potent pharmacological properties, such as the anti-cancer agent vinblastine. sci-hub.senih.gov The versatility of the indole scaffold allows it to serve as a foundational structure for drugs targeting a wide spectrum of diseases, from viral infections and cancer to inflammatory disorders and central nervous system conditions. mdpi.comnih.gov This broad utility has cemented the indole ring system as a critical building block in the ongoing quest for novel therapeutic agents. ijpsr.com
Overview of Halogenated Indoles in Academic Investigations
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the indole scaffold is a common and powerful strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. nih.govnih.gov Halogenation can significantly affect a molecule's lipophilicity, metabolic stability, and binding affinity for its target proteins. nih.gov
Particularly, brominated indoles have been a subject of significant interest. The presence of a lipophilic bromine atom on the indole's fused benzo ring has been shown to impart notable anti-tumour activity in both synthetic and naturally occurring derivatives. nih.gov Furthermore, the position of the halogen substituent is critical. Studies on various halogenated indoles have demonstrated that both the type of halogen and its location on the indole ring can determine the compound's efficacy and its specific biological role, such as its ability to activate the aryl hydrocarbon receptor (AhR), a key regulator in cellular processes. nih.gov Research on marine invertebrates has also identified numerous halogenated indole alkaloids with diverse bioactivities, where bromination is often associated with enhanced potency. mdpi.com This strategic use of halogenation allows chemists to fine-tune the properties of indole derivatives for specific research and therapeutic applications. nih.gov
Structural Characteristics and Research Context of 1H-Indole-3-acetamide, 7-bromo-
1H-Indole-3-acetamide, 7-bromo- is a specific derivative of the indole family. Its structure is defined by an indole core with two key modifications: an acetamide (B32628) group (-CH₂CONH₂) attached at the C3 position of the pyrrole ring and a bromine atom substituted at the C7 position of the benzene ring. While extensive research exists for the parent molecule, indole-3-acetamide (B105759), and for various other halogenated indoles, specific published studies focusing directly on the 7-bromo derivative are limited in the public domain.
The research context for 1H-Indole-3-acetamide, 7-bromo- is therefore largely inferred from the known properties of its constituent parts. The indole-3-acetamide core is a known plant metabolite and an intermediate in the biosynthesis of indole-3-acetic acid (IAA), the most common plant hormone of the auxin class. oup.com The introduction of a bromine atom at the 7-position is expected to significantly alter its properties compared to the parent compound. Based on general principles of halogenation, the 7-bromo substituent would increase the molecule's molecular weight and lipophilicity. nih.gov Studies on related compounds, such as 7-bromo-1H-indole and other 7-substituted indoles, suggest that substitution at this position can influence biological activity, including potential anti-inflammatory and antiviral applications. nih.gov
A potential synthetic precursor to this compound is 7-Bromo-1H-indole-3-carbaldehyde, which has been characterized. nih.gov The conversion of the aldehyde group to an acetamide group is a standard synthetic transformation in organic chemistry.
To provide a comparative perspective, the table below outlines the known chemical properties of the parent compound, Indole-3-acetamide, and a key potential precursor, 7-Bromo-1H-indole-3-carbaldehyde.
Interactive Table: Comparison of Related Indole Derivatives
| Property | Indole-3-acetamide | 7-Bromo-1H-indole-3-carbaldehyde |
| Molecular Formula | C₁₀H₁₀N₂O nist.gov | C₉H₆BrNO nih.gov |
| Molecular Weight | 174.20 g/mol nist.gov | 224.05 g/mol nih.gov |
| CAS Number | 879-37-8 nist.gov | 115666-21-2 nih.gov |
| Appearance | Solid | Data not available |
| IUPAC Name | 2-(1H-indol-3-yl)acetamide nist.gov | 7-bromo-1H-indole-3-carbaldehyde nih.gov |
This table is populated with data from publicly available chemical databases. Properties for 1H-Indole-3-acetamide, 7-bromo- are not included due to a lack of specific published data.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(7-bromo-1H-indol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c11-8-3-1-2-7-6(4-9(12)14)5-13-10(7)8/h1-3,5,13H,4H2,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKHMFRNEDOBTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 1h Indole 3 Acetamide, 7 Bromo
Reactivity of the Bromo-Substituent
The bromine atom at the C7 position of the indole (B1671886) ring is a key functional handle, primarily enabling transformations via organometallic cross-coupling reactions. Its potential for direct nucleophilic substitution is considerably lower.
The C-Br bond at the 7-position of the indole nucleus is well-suited for participation in a variety of palladium-catalyzed cross-coupling reactions. While direct studies on 1H-Indole-3-acetamide, 7-bromo- are not extensively detailed in the literature, the reactivity can be inferred from extensive research on other bromo-indole and bromo-azaindole derivatives. beilstein-journals.orgnih.gov These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of the indole core.
Commonly employed cross-coupling reactions for bromo-heterocycles include the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. nih.govresearchgate.net The success of these transformations typically depends on the careful selection of the palladium catalyst, supporting ligand, base, and solvent system. For instance, palladium acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common catalyst precursors, often used in combination with phosphine (B1218219) ligands like Xantphos to achieve good yields in C-N and C-O bond formations. beilstein-journals.org The Suzuki-Miyaura reaction, in particular, has been successfully applied to 7-bromo-1H-indazoles to introduce aryl groups at the C7 position, demonstrating the feasibility of such transformations on a similar heterocyclic system. nih.gov
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Indole Analogues
| Reaction Type | Bromo-Substrate Analogue | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl₂(PPh₃)₂ | Cs₂CO₃ | DMF | Good | nih.gov |
| Buchwald-Hartwig Amination | N-benzyl-4-bromo-7-azaindole | Various amines | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 88-94% | beilstein-journals.org |
| Sonogashira | 4-iodo-1-acetyl-7-azaindole | 2-methyl-3-butyn-2-ol | Not Specified | Not Specified | Not Specified | up to 94% | atlanchimpharma.com |
| Heck | 7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine | Not Specified | Palladium-catalyzed | Not Specified | Not Specified | Reported | researchgate.net |
Direct nucleophilic aromatic substitution (SNAr) of the bromo-substituent on an electron-rich indole ring is generally challenging. Such reactions typically require strong activation by electron-withdrawing groups on the aromatic ring, which are absent in this case. The indole system is inherently electron-rich, which disfavors the addition-elimination mechanism required for SNAr. nih.gov
Alternative strategies to render the indole ring electrophilic, such as the formation of indolyne intermediates, provide a conceptual pathway for nucleophilic attack on the benzenoid portion of the molecule. nih.gov However, these methods involve harsh conditions and can lead to issues with regioselectivity. Therefore, for practical synthetic applications involving the functionalization of the C7 position, cross-coupling reactions are overwhelmingly preferred over direct nucleophilic substitution.
Reactivity of the Indole Nitrogen (N1)
The nitrogen atom of the indole ring (N1) exhibits dual reactivity. While it is generally non-basic due to the delocalization of its lone pair of electrons into the aromatic system, it possesses a slightly acidic proton (pKa ≈ 17 in DMSO). researchgate.netyoutube.com
Under basic conditions, the N-H proton can be removed by a suitable base (e.g., NaH, K₂CO₃) to generate a nucleophilic indolide anion. This anion can readily participate in reactions with various electrophiles, allowing for N-alkylation, N-acylation, or the installation of protecting groups. The choice of a protecting group, such as Boc (tert-butoxycarbonyl) or Ts (tosyl), can be crucial for subsequent reactions, as it can prevent undesired side reactions at the nitrogen and in some cases, modify the reactivity of the indole ring. nih.gov
Conversely, in the presence of strong acids, the indole ring is preferentially protonated at the C3 position, which is significantly more nucleophilic than the N1 atom. youtube.com This C3 protonation disrupts the aromaticity of the pyrrole (B145914) ring and can lead to decomposition or polymerization, explaining the sensitivity of many indole derivatives to strongly acidic conditions.
Reactivity of the Acetamide (B32628) Functional Group
The acetamide group at the C3 position introduces additional reaction possibilities. The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would yield 7-bromo-1H-indole-3-acetic acid and ammonia (B1221849). This transformation can be a route to other indole-3-acetic acid derivatives.
The synthesis of similar indole-3-acetamides is often achieved via the coupling of indole-3-acetic acid with an amine, utilizing a coupling reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.govacs.orgtandfonline.com This highlights the reversible nature of the amide bond formation. The carbonyl oxygen of the acetamide acts as a hydrogen bond acceptor, while the N-H protons of the amide are hydrogen bond donors, both of which are significant for the molecule's solid-state structure and interactions with biological targets. nih.gov The methylene (B1212753) (CH₂) group adjacent to the carbonyl is weakly acidic and could potentially be deprotonated with a very strong base to form an enolate, though this reactivity is less common compared to reactions at the indole core.
Solid-State Intermolecular Interactions (e.g., Hydrogen Bonding, π–π Stacking)
In the solid state, the structure of 1H-Indole-3-acetamide, 7-bromo- is stabilized by a network of non-covalent interactions. These interactions are critical in determining the crystal packing and physical properties of the compound.
Hydrogen Bonding: The molecule possesses multiple sites for hydrogen bonding. The indole N-H group and the amide N-H group are effective hydrogen bond donors. The carbonyl oxygen of the acetamide is a primary hydrogen bond acceptor. This combination allows for the formation of robust hydrogen-bonding networks, often leading to dimers or infinite chains in the crystal lattice. researchgate.net For example, studies on the closely related 7-bromo-1H-indole-2,3-dione show that molecules form dimers through N—H⋯O hydrogen bonds. researchgate.net Furthermore, the bromide ion itself can interact with the indole N-H via hydrogen bonding. mdpi.com
π–π Stacking: The planar, electron-rich indole ring is well-suited for π–π stacking interactions. mdpi.comrsc.org These interactions contribute significantly to the stabilization of the crystal structure, with indole rings arranging in parallel-displaced or T-shaped orientations. The presence of a halogen substituent can influence the nature and strength of these stacking interactions. mdpi.com Quantum chemical analyses on halogenated 3-methylindoles have shown that π–π stacking stability follows the trend F < Cl < Br < I, suggesting that the bromo-substituent may enhance stacking interactions compared to non-halogenated or lighter halogen analogues. mdpi.com In the solid state of 7-bromo-1H-indole-2,3-dione, parallel slipped π–π stacking interactions have been observed, further supporting the likelihood of such interactions in the title compound. researchgate.net
Table 2: Potential Intermolecular Interactions in Solid-State 1H-Indole-3-acetamide, 7-bromo-
| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Significance |
|---|---|---|---|
| Hydrogen Bonding | Indole N-H | Acetamide C=O | Primary interaction for forming dimers or chains. researchgate.net |
| Hydrogen Bonding | Acetamide N-H | Acetamide C=O | Contributes to stabilizing the crystal lattice. |
| Hydrogen Bonding | Indole N-H | Bromide ion (intermolecular) | Possible interaction influencing packing. mdpi.com |
| π–π Stacking | Indole Ring π-system | Indole Ring π-system | Major stabilizing force; potentially enhanced by the bromo-substituent. researchgate.netmdpi.com |
| Halogen Bonding | Bromo-substituent (C-Br) | Oxygen/Nitrogen lone pair | Potential directional interaction contributing to crystal packing. |
Investigations into the Biological Activities of 1h Indole 3 Acetamide, 7 Bromo and Its Derivatives
Enzyme Modulation and Inhibition Studies
The indole-3-acetamide (B105759) scaffold is a privileged structure in medicinal chemistry, serving as a foundation for the development of various enzyme modulators. Research into derivatives of this core structure has revealed a range of biological activities, including the inhibition and activation of key enzymes. While specific studies on 1H-Indole-3-acetamide, 7-bromo- are limited in the publicly available scientific literature, the activities of closely related analogues provide valuable insights into its potential biological profile.
α-Amylase Inhibition
Derivatives of 1H-indole-3-acetamide have been investigated for their potential to inhibit α-amylase, a key enzyme in carbohydrate metabolism. A study on a series of twenty-four indole-3-acetamide derivatives demonstrated that these compounds exhibited good to moderate inhibitory activity against α-amylase, with IC50 values ranging from 1.09 ± 0.11 to 2.84 ± 0.1 μM. nih.govnih.gov The inhibitory potential of these compounds is influenced by the nature and position of substituents on the phenyl ring of the acetamide (B32628) moiety. For instance, compounds with halide, methanethiol, alkyl, and alkoxy groups have shown notable inhibitory activity. nih.gov Molecular docking studies suggest that these derivatives can interact with the active site of the α-amylase enzyme. nih.gov Specifically, the NH group of the indole (B1671886) core can form hydrogen bonds with key amino acid residues like Asp300. nih.gov While these findings are promising for the indole-3-acetamide class of compounds, no specific α-amylase inhibition data for 1H-Indole-3-acetamide, 7-bromo- is currently available.
Heme Oxygenase (HO) Activation
Current research on acetamide-based compounds points towards the inhibition of heme oxygenase-1 (HO-1) rather than its activation. HO-1 is an enzyme with cytoprotective roles, and its overexpression is linked to poor prognosis in many tumors. researchgate.netoup.com Consequently, the inhibition of HO-1 is being explored as a potential anti-cancer strategy. researchgate.netoup.com Studies on novel acetamide-based HO-1 inhibitors have been conducted, though specific investigations into 1H-Indole-3-acetamide, 7-bromo- have not been reported. researchgate.net These studies focus on designing compounds that can modulate HO-1 expression and activity to reduce cancer cell invasiveness. researchgate.netoup.com Therefore, based on the available literature for related acetamide structures, it is more likely that 1H-Indole-3-acetamide, 7-bromo- would be investigated for HO-1 inhibitory properties rather than activation.
RNA-dependent RNA Polymerase (RdRp) Inhibition by Related Compounds
The viral RNA-dependent RNA polymerase (RdRp) is a critical enzyme for the replication of many RNA viruses and a key target for antiviral drug development. nih.govnih.gov While direct studies on 1H-Indole-3-acetamide, 7-bromo- are not available, research on structurally related compounds, specifically 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides, has demonstrated their potential as inhibitors of SARS-CoV-2 RdRp. nih.govnih.govnih.gov
A library of 103 of these thio-acetamide derivatives was screened, and several candidates were identified that strongly inhibit SARS-CoV-2 RdRp activity with low cytotoxicity. nih.gov The most promising of these, compound 6-72-2a, exhibited an EC50 value of 1.41 μM and a high selectivity index of over 70.92. nih.gov These findings suggest that the indole-3-acetamide scaffold, particularly with a sulfur linkage at the 2-position of the acetamide group, is a viable starting point for the development of RdRp inhibitors. nih.govnih.govnih.gov
| Compound | EC50 (μM) | Selectivity Index (CC50/EC50) |
|---|---|---|
| 7e (R¹ = H, R² = H, R³ = 2-MeOC₆H₄) | 1.70 | Not Reported |
| 7f (R¹ = H, R² = H, R³ = 3,4-Cl₂C₆H₃) | 2.75 | Not Reported |
| 7g (R¹ = H, R² = H, R³ = 3-H₃CC₆H₄) | 2.53 | Not Reported |
| 7h (R¹ = H, R² = Boc, R³ = 3-EtOC₆H₄) | 1.41 | >70.92 |
| 9a (R = 3,4-Cl₂) | 3.07 | Not Reported |
| Remdesivir (Control) | 1.05 | Not Reported |
Antioxidant Mechanisms
The antioxidant properties of chemical compounds are crucial in combating oxidative stress, a factor implicated in numerous diseases. The indole nucleus is a well-known pharmacophore that contributes to the antioxidant activity of many compounds.
Radical Scavenging Activity (DPPH, ABTS)
Indole-3-acetamide derivatives have been evaluated for their antioxidant potential through their ability to scavenge stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). A study on a series of indole-3-acetamides showed that these synthetic derivatives effectively scavenged reactive oxygen species. nih.govnih.gov The IC50 values for ABTS radical scavenging ranged from 0.35 ± 0.1 to 2.19 ± 0.08 μM, and for DPPH, the range was 0.81 ± 0.25 to 2.75 ± 0.03 μM. nih.gov This indicates a potent antioxidant capacity for this class of compounds. However, specific data on the DPPH and ABTS radical scavenging activities of 1H-Indole-3-acetamide, 7-bromo- have not been reported in the reviewed literature.
Receptor Interaction and Modulation
The interaction of small molecules with biological receptors is a fundamental aspect of pharmacology. The indole structure is a common feature in many ligands for various receptors, including serotonin (B10506) receptors. These receptors are involved in a multitude of physiological processes, and their modulation can have significant therapeutic effects. nih.gov
Research on various indole derivatives has shown their ability to bind to serotonin 5-HT1A and 5-HT2A receptors. nih.gov The interaction with these receptors often involves an electrostatic interaction between a protonatable nitrogen atom in the ligand and a conserved aspartate residue in the receptor. nih.gov The indole moiety itself typically penetrates deep into the receptor's hydrophobic cavity. nih.gov While these general interaction patterns are established for indole-containing ligands, there is currently no specific information available in the scientific literature regarding the interaction and modulation of any specific receptors by 1H-Indole-3-acetamide, 7-bromo-.
Aryl Hydrocarbon Receptor (AhR) Activation by Halogenated Indoles
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that regulates the expression of a variety of genes, including those involved in xenobiotic metabolism. nih.gov Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic-responsive elements (XREs), initiating the transcription of target genes such as cytochrome P450 1A1 (CYP1A1). nih.gov
Halogenated indoles, including brominated derivatives, have been identified as potent modulators of AhR activity. Research has demonstrated that various halogenated indoles can act as AhR agonists, inducing the expression of AhR target genes. For instance, a study investigating the AhR activity of four halogenated indoles isolated from the red alga Rhodophyllis membranacea found that all four compounds induced CYP1A1 activity in human HepG2 cells, indicating their role as AhR agonists. nih.govnih.gov The efficacy of these compounds varied, with 4,7-dibromo-2,3-dichloroindole showing a particularly strong, 11-fold increase in CYP1A1 activity. nih.govnih.gov Further functional assays have confirmed that halogenated indoles can induce the formation of the AhR-ARNT heterodimer and enhance the binding of AhR to the CYP1A1 promoter. nih.gov The position and type of halogen substitution on the indole ring play a significant role in determining the potency and efficacy of AhR activation. nih.gov
| Compound | Cell Line | Assay | Observed Effect |
|---|---|---|---|
| 4,7-dibromo-2,3-dichloroindole | HepG2 | EROD Assay (CYP1A1 activity) | 11-fold increase in activity nih.govnih.gov |
| 7-bromo-2,3-dichloro-6-iodoindole | HepG2 | EROD Assay (CYP1A1 activity) | Induced CYP1A1 activity nih.govnih.gov |
| 6,7-dibromo-2,3-dichloroindole | HepG2 | EROD Assay (CYP1A1 activity) | Induced CYP1A1 activity nih.govnih.gov |
| 2,6,7-tribromo-3-chloroindole | HepG2 | EROD Assay (CYP1A1 activity) | Induced CYP1A1 activity nih.govnih.gov |
| 7-Bromoindole (B1273607) (7-BrI) | LS174T-AhR-luc | Reporter Gene Assay | Concentration-dependent AhR activation nih.gov |
Serotonin Receptor Modulation by Related Indole Alkaloids
The structural similarity between indole alkaloids and the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) allows many of these compounds to interact with serotonin receptors. mdpi.com These receptors are a group of G protein-coupled receptors and ligand-gated ion channels that mediate the effects of serotonin, influencing various physiological and psychological processes. nih.gov
Brominated indole alkaloids, particularly those isolated from marine organisms, have shown significant activity as modulators of serotonin receptors. For example, aplysinopsins, a group of marine indole alkaloids, and their brominated derivatives have been found to have a high affinity for human serotonin 5-HT2A and 5-HT2C receptors. nih.govmdpi.com Notably, the bromination of the indole ring can enhance the binding properties and selectivity of these compounds. For instance, 6-bromo-2′-de-N-methylaplysinopsin displayed significant selectivity for the 5-HT2C receptor subtype over the 5-HT2A subtype. mdpi.com Furthermore, synthetic 2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine has demonstrated nanomolar affinities for the 5-HT1A and 5-HT7 serotonin receptors, suggesting that the antidepressant-like effects of these compounds may be mediated through their interaction with these receptors. nih.gov
| Compound | Receptor Subtype | Affinity (Ki, nM) |
|---|---|---|
| 6-bromo-2′-de-N-methylaplysinopsin | 5-HT2C | High affinity and selectivity mdpi.com |
| N-3′-Ethylaplysinopsin | 5-HT2A and 5-HT2C | High affinity csic.es |
| 2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine | 5-HT1A | Nanomolar affinity nih.gov |
| 2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine | 5-HT7 | Nanomolar affinity nih.gov |
Cellular and Molecular Target Interaction Studies
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes such as cell division, motility, and intracellular transport. researchgate.netunibo.it Consequently, agents that interfere with tubulin polymerization are of significant interest as potential anticancer agents. The indole scaffold has been identified as a key structural motif in many tubulin polymerization inhibitors. scispace.comnih.gov
While direct studies on 1H-Indole-3-acetamide, 7-bromo- are limited, research on related brominated indole derivatives highlights their potential as tubulin polymerization inhibitors. A study on a series of 2-aryl-5-bromo-3-trifluoroacetylindoles demonstrated that these compounds significantly interfere with tubulin polymerization, leading to a decrease in the rate of microtubule assembly. nih.gov Molecular docking studies suggest that these compounds bind to the colchicine-binding site on β-tubulin. nih.gov The presence of the bromine atom on the indole ring has been shown to contribute significantly to the anti-tumor activity of these compounds. nih.gov Another class of compounds, arylthioindoles, also demonstrates potent inhibition of tubulin polymerization, with a bromine atom at position 5 of the indole ring resulting in a compound more inhibitory than its non-brominated counterpart in the tubulin assembly assay.
| Compound Class | Specific Derivative | Effect on Tubulin | Antiproliferative Activity (Cell Line) |
|---|---|---|---|
| 2-Aryl-5-bromo-3-trifluoroacetylindoles | Compound 5g | Significant inhibition of tubulin polymerization nih.gov | Induces apoptosis in A549 and HeLa cells nih.gov |
| Arylthioindoles | 5-Bromo-3-[(3,4,5-trimethoxyphenyl)thio]-1H-indole | Inhibits tubulin polymerization | Inhibits growth of MCF-7 cells |
Antimicrobial Mechanisms of Action
The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Indole alkaloids, including halogenated derivatives, have emerged as a promising class of compounds with a wide range of antimicrobial activities.
Studies on brominated indoles have revealed their potent antibacterial properties. For instance, four new minor brominated indole-related alkaloids isolated from Laurencia similis were tested for their antibacterial activity. One of the compounds showed potent activity against seven bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 8 μg/mL. In another study, a series of indole-3-acetamido-polyamine conjugates were synthesized and evaluated for their antimicrobial activities. A 5-bromo substituted derivative exhibited strong growth inhibition of methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans, with MIC values typically less than 0.2 µM. This compound was also identified as a bactericide and a strong enhancer of the antibiotic action of doxycycline against Pseudomonas aeruginosa. The mechanism of action for some of these brominated indole derivatives is thought to involve the disruption of the bacterial membrane.
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Brominated indole alkaloid from Laurencia similis | Gram-positive strains | Variable |
| Gram-negative strains | 2 - 8 | |
| 5-Bromo indole-3-acetamido-polyamine conjugate | Methicillin-resistant Staphylococcus aureus (MRSA) | <0.2 µM |
| Cryptococcus neoformans | <0.2 µM |
Plant Growth Regulation Perspectives
Indole-3-acetamide Pathway in Phytohormone Biosynthesis
Indole-3-acetic acid (IAA) is the most common and physiologically active auxin in plants, playing a pivotal role in regulating numerous aspects of plant growth and development, including cell division, elongation, and differentiation. The biosynthesis of IAA in plants and many plant-associated bacteria can occur through several pathways, with the indole-3-acetamide (IAM) pathway being one of the well-characterized routes. nih.govcsic.es
In the IAM pathway, the amino acid tryptophan is first converted to indole-3-acetamide. nih.govresearchgate.net This reaction is catalyzed by the enzyme tryptophan-2-monooxygenase. Subsequently, IAM is hydrolyzed to produce indole-3-acetic acid and ammonia (B1221849), a reaction catalyzed by an IAM hydrolase. nih.govresearchgate.net While the IAM pathway is prevalent in many phytopathogenic bacteria, it also functions in some plant growth-promoting bacteria and in plants themselves. csic.es The presence of 1H-Indole-3-acetamide, 7-bromo- in a biological system could potentially influence plant growth by acting as a precursor or an analog in the biosynthesis of auxins. However, the accumulation of IAM has also been shown to curtail plant growth by repressing ribosome biogenesis and development-related transcriptional networks, indicating a complex regulatory role for this intermediate.
Auxin-Like Activity Investigations
Comprehensive searches of scientific literature and research databases did not yield specific studies investigating the auxin-like activity of 1H-Indole-3-acetamide, 7-bromo- or its derivatives. While the parent compound, indole-3-acetamide, is a known precursor in the biosynthesis of the primary plant auxin, indole-3-acetic acid (IAA), and exhibits some auxin-like properties, the influence of the 7-bromo substitution on this activity has not been documented in available research.
Consequently, there are no detailed research findings or data tables to present regarding the auxin-like activity of 1H-Indole-3-acetamide, 7-bromo-. Further research, including bioassays such as root elongation tests, coleoptile growth assays, or gene expression studies of auxin-responsive genes, would be necessary to elucidate the potential auxin-like properties of this specific compound and its derivatives.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Influence of the 7-Bromo-Substituent on Biological Efficacy and Selectivity
The presence and position of halogen substituents can dramatically alter the pharmacological profile of a molecule. In the case of 1H-Indole-3-acetamide, 7-bromo-, the bromine atom at the 7-position of the indole (B1671886) ring is expected to significantly impact its biological efficacy and selectivity through several mechanisms.
Electronic Effects : Bromine is an electron-withdrawing group, which can influence the electron density of the indole ring system. This alteration affects the pKa of the indole nitrogen and the molecule's ability to participate in hydrogen bonding and π-π stacking interactions, which are often crucial for binding to target proteins.
Steric and Lipophilic Properties : The bromine atom increases the size and lipophilicity of the molecule. This can enhance membrane permeability and hydrophobic interactions within a target's binding pocket. However, the steric bulk could also hinder binding if the pocket is sterically constrained.
Halogen Bonding : The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen in the active site of a protein. Studies on related bromo-substituted indole structures, such as 7-bromoisatin, have shown the formation of intermolecular Br⋯O close contacts, suggesting that the 7-bromo substituent is capable of forming such specific, directional interactions which can contribute to binding affinity and selectivity. researchgate.net
While direct SAR studies on the 7-position of the indole-3-acetamide (B105759) scaffold are limited, research on halogenated N-phenyl-indole-3-acetamides provides comparative insights. For instance, in a series of compounds tested for α-amylase inhibition, a para-bromo substituent on the N-phenyl ring resulted in significant activity (IC50 = 2.1 ± 0.1 μM), which was slightly more potent than its meta-substituted counterpart (IC50 = 2.27 ± 0.04 μM). nih.govacs.org This highlights the general importance of the bromo-substituent in modulating biological activity, although its specific influence at the 7-position of the indole core warrants further direct investigation.
Role of the Acetamide (B32628) Moiety in Ligand-Target Interactions
The acetamide moiety (-CH2CONH-) serves as a critical linker between the indole core and a terminal group (in this case, an unsubstituted amine, but often an N-aryl or N-alkyl group in related analogs). This component is not merely a spacer but plays an active role in mediating interactions with biological targets.
The acetamide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). These features allow it to form strong, directional hydrogen bonds with amino acid residues in an enzyme's active site. For example, in docking studies of indole-3-acetamide derivatives with α-amylase, the NH group of the indole moiety was shown to form a hydrogen bond with the residue Asp300, a key interaction for binding. nih.gov The flexible nature of the acetamide linker also allows the molecule to adopt various conformations, enabling an optimal fit within the binding pocket and proper orientation of the indole and N-substituent groups for maximal interaction.
Impact of Substitutions on the Acetamide N-Aryl or N-Alkyl Ring on Activity
While 1H-Indole-3-acetamide, 7-bromo- itself is N-unsubstituted, the N-position of the acetamide is a common point for chemical modification to explore and optimize biological activity. Extensive research on N-aryl substituted indole-3-acetamides has generated a wealth of SAR data, particularly in the context of α-amylase inhibition. nih.govacs.org
The nature, position, and number of substituents on the N-phenyl ring have a profound effect on inhibitory activity.
Halogen Substituents : Halogens have been shown to be particularly effective. A para-fluoro substituted compound was the most active in one series (IC50 = 1.09 ± 0.11 μM), followed by the para-chloro (IC50 = 1.76 ± 0.2 μM) and para-bromo (IC50 = 2.1 ± 0.1 μM) analogs. nih.govacs.org The high activity is often attributed to the inductive effect of the halogens. Generally, para-substituted compounds were more active than their meta-substituted counterparts. nih.govacs.org
Alkyl and Alkoxy Substituents : Alkyl substitutions also modulate activity. Compounds with dimethyl groups showed superior activity to those with a single methyl group. acs.org A para-methoxy substituent displayed better activity than methyl-substituted derivatives, indicating that electron-donating groups can also be favorable. nih.gov
Table 1: α-Amylase Inhibitory Activity of N-Phenyl Substituted Indole-3-Acetamides
| Compound | N-Phenyl Substituent | IC50 (μM) |
|---|---|---|
| 13 | 4-Bromo | 2.1 ± 0.1 |
| 14 | 3-Bromo | 2.27 ± 0.04 |
| 15 | 4-Fluoro | 1.09 ± 0.11 |
| 16 | 3-Fluoro | 2.25 ± 0.05 |
| 21 | 4-Chloro | 1.76 ± 0.2 |
| 5 | 4-Methyl | 2.38 ± 0.1 |
| 8 | 4-Methoxy | 2.15 ± 0.1 |
Data sourced from studies on N-phenyl substituted indole-3-acetamides. nih.govacs.org
Stereochemical Considerations and Enantioselectivity in Biological Recognition
The parent molecule, 1H-Indole-3-acetamide, 7-bromo-, is achiral. Chirality would be introduced if a substituent were added to the methylene (B1212753) bridge of the acetamide moiety or if bulky groups that restrict bond rotation were present, leading to atropisomerism.
In medicinal chemistry, stereochemistry is a fundamental consideration, as biological systems, being chiral themselves, often exhibit different responses to different enantiomers of a chiral drug. One enantiomer may fit perfectly into a receptor's binding site and elicit a strong therapeutic effect, while the other may have low activity or even cause adverse effects. Although no specific studies on chiral derivatives of 1H-Indole-3-acetamide, 7-bromo- were identified in the reviewed literature, the principles of enantioselectivity would apply if chiral centers were introduced. The synthesis of specific enantiomers would require asymmetric synthesis methods, using either chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
Pharmacophore Elucidation and Optimization Strategies
A pharmacophore model is an abstract representation of the key molecular features necessary for biological activity. Based on SAR and molecular docking studies of the broader indole-3-acetamide class, a pharmacophore model can be proposed. nih.govacs.org
Key features include:
A Hydrogen Bond Donor : The indole N-H group is crucial for anchoring the molecule in the active site.
A Hydrophobic Aromatic Core : The indole ring system provides a large hydrophobic surface for van der Waals and π-π stacking interactions.
A Hydrogen Bond Acceptor/Donor Linker : The acetamide moiety correctly positions the other features and participates in hydrogen bonding.
A Substituted Aryl Moiety : An N-phenyl ring with specific electronic and steric properties (e.g., para-halogen or alkoxy groups) that engages in further interactions within the target site.
Optimization strategies for developing more potent analogs based on the 1H-Indole-3-acetamide, 7-bromo- scaffold would involve:
Systematic Modification of the N-Substituent : Synthesizing a library of compounds with diverse N-aryl or N-alkyl groups to probe the binding site for more favorable interactions.
Isosteric Replacement : Replacing the 7-bromo substituent with other groups (e.g., -Cl, -F, -CF3, -CN) to modulate electronic properties and the potential for halogen bonding without drastically changing the size.
Conformational Constraint : Introducing rigidity into the acetamide linker to lock the molecule into its bioactive conformation, which could improve binding affinity and reduce off-target effects.
These strategies, guided by the pharmacophore model and SAR data, would facilitate the rational design of more effective and selective therapeutic agents based on this chemical scaffold.
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drugs to their protein targets.
Binding Mode Predictions
There is currently no publicly available research detailing the binding mode predictions of 1h-Indole-3-acetamide, 7-bromo- with any specific protein targets. While studies exist for other substituted indole-3-acetamide (B105759) derivatives, these findings cannot be directly extrapolated to the 7-bromo- substituted compound due to the significant influence of the bromine atom's position on the molecule's electronic and steric properties.
Interaction Energy Calculations and Key Residue Identification
In the absence of molecular docking studies for 1h-Indole-3-acetamide, 7-bromo-, there are no corresponding interaction energy calculations or identification of key amino acid residues that would be involved in its binding to a protein. Such calculations are dependent on having a docked complex to analyze.
Quantum Chemical Calculations
Quantum chemical calculations are used to understand the electronic structure and reactivity of molecules. These methods can provide insights into molecular properties such as orbital energies and electron distribution.
Frontier Molecular Orbital (FMO) Analysis
A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to characterize the electronic and optical properties of a molecule, has not been specifically reported for 1h-Indole-3-acetamide, 7-bromo-.
Electronic Structure and Reactivity Descriptors
Detailed calculations of electronic structure and the derivation of reactivity descriptors (such as electronegativity, hardness, and softness) for 1h-Indole-3-acetamide, 7-bromo- are not available in the current body of scientific literature.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics simulations are powerful tools for studying the flexibility of a molecule and its behavior over time. These methods can reveal the different shapes a molecule can adopt and the energetic relationships between these conformations.
No specific studies on the conformational analysis or molecular dynamics simulations of 1h-Indole-3-acetamide, 7-bromo- have been found. Therefore, information regarding its conformational preferences, flexibility, and dynamic behavior remains undetermined from a computational standpoint.
Quantitative Structure-Activity Relationship (QSAR) Modeling
These studies employ various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a predictive model. The goal is to understand which properties are most influential in determining the compound's efficacy, which can then guide the design of new, more potent analogs.
Research Findings from Analogous Indole-3-acetamide Series
A notable study on a series of synthesized indole-3-acetamides investigated their potential as antihyperglycemic and antioxidant agents. Although this study did not include the 7-bromo derivative of 1H-Indole-3-acetamide, it did feature a range of substituted analogs, including a bromo-substituted compound on the N-phenyl ring. The findings from this research offer a framework for understanding the structure-activity relationships within this chemical class.
The study involved the synthesis of 24 indole-3-acetamide derivatives and the evaluation of their inhibitory activity against the α-amylase enzyme. The relationship between the structural modifications and the observed biological activity was explored, providing a basis for a qualitative SAR, which is a precursor to a full quantitative (QSAR) model.
The researchers found that the nature and position of substituents on the N-phenyl ring of the acetamide (B32628) moiety played a significant role in the inhibitory activity. For instance, the presence of a halogen atom, such as bromine, at the para-position of the phenyl ring (Compound 13 in the series) resulted in notable inhibitory activity.
To illustrate the data that would be used in a QSAR model for this class of compounds, the following table summarizes the structure and α-amylase inhibitory activity (IC₅₀) for a selection of the studied indole-3-acetamide derivatives.
Table 1: Structure and α-Amylase Inhibitory Activity of Selected Indole-3-acetamide Derivatives
| Compound ID | R-Group on N-phenyl ring | Chemical Structure | IC₅₀ (µM) |
| 1 | H | ![]() | 2.6 ± 0.09 |
| 2 | 4-CH₃ | ![]() | 2.84 ± 0.1 |
| 8 | 4-OCH₃ | ![]() | 2.15 ± 0.1 |
| 13 | 4-Br | ![]() | 2.1 ± 0.1 |
| 14 | 4-Cl | ![]() | 1.09 ± 0.11 |
| 15 | 3-Cl | ![]() | 1.9 ± 0.05 |
Data is illustrative and based on findings for N-phenyl substituted indole-3-acetamides.
In a typical QSAR study, various molecular descriptors would be calculated for each compound in this series. These descriptors fall into several categories:
Electronic Descriptors: These describe the distribution of electrons in the molecule and include properties like dipole moment, partial charges on atoms, and energies of molecular orbitals (HOMO and LUMO).
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational parameters.
Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being the most common.
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.
Once these descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build an equation that correlates a selection of these descriptors with the biological activity (e.g., pIC₅₀, the negative logarithm of the IC₅₀ value).
A hypothetical QSAR equation might look like this:
pIC₅₀ = β₀ + β₁(LogP) + β₂(Dipole Moment) + β₃(Molecular Surface Area)
Where β₀, β₁, β₂, and β₃ are regression coefficients determined by the statistical analysis. The quality of the QSAR model is assessed using various statistical parameters, such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the standard error of the estimate.
For the 7-bromo-1H-indole-3-acetamide, a QSAR model would specifically require a dataset of indole-3-acetamides with substitutions on the indole (B1671886) ring itself. The bromine atom at the 7-position would significantly influence the electronic and hydrophobic properties of the indole core, which in turn would affect its interaction with a biological target. A dedicated QSAR study for such a series would be necessary to quantify the impact of substitutions at this position and to build a predictive model for designing new, more active compounds.
Potential Research Applications and Emerging Directions
Utilization as Chemical Probes for Biological Systems
Small molecules are invaluable as chemical probes for dissecting complex biological processes. nih.gov The indole (B1671886) scaffold is a common feature in molecules designed for such purposes. While research specifically employing 7-bromo-1H-indole-3-acetamide as a chemical probe is not extensively documented, the characteristics of related compounds suggest its potential in this area.
Halogenation can influence the binding affinity and selectivity of a molecule for its biological target. For instance, investigations into meridianins, a class of marine-derived indole alkaloids, have shown that bromine substitution at the 7-position can be optimal for inhibitory activity against certain kinases like CDK1 and CDK5. nih.gov This highlights the critical role of substituent positioning in designing selective chemical probes. Therefore, 7-bromo-1H-indole-3-acetamide could potentially be developed into a probe for studying specific enzymes or receptor systems where the 7-bromo substitution confers advantageous binding properties.
The utility of a compound as a chemical probe often depends on its ability to be tagged or modified. The indole ring and acetamide (B32628) side chain of 7-bromo-1H-indole-3-acetamide offer sites for the introduction of reporter groups, such as fluorophores or affinity tags, which would facilitate the visualization and identification of its cellular interaction partners.
Intermediates in Advanced Organic Synthesis
Bromo-substituted indoles are valuable intermediates in organic synthesis due to the versatility of the carbon-bromine bond. sigmaaldrich.com This bond can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
7-Bromoindole (B1273607), the precursor to 7-bromo-1H-indole-3-acetamide, is used in the synthesis of dyestuffs and 8-bromocarboline. sigmaaldrich.comchemicalbook.com Similarly, 6-bromoindole (B116670) serves as a key building block for the synthesis of inhibitors of bacterial cystathionine (B15957) γ-lyase. nih.gov This established utility of bromoindoles underscores the potential of 7-bromo-1H-indole-3-acetamide as a crucial intermediate for the synthesis of novel bioactive compounds and functional materials.
The acetamide group at the 3-position can also be chemically manipulated. For instance, indole-3-acetamide (B105759) itself is a reactant for synthesizing a range of inhibitors for targets like protein kinase C (PKC), Glycogen synthase kinase-3β (GSK-3β), and Cyclin-dependent kinases. sigmaaldrich.com The presence of the 7-bromo substituent could lead to the generation of novel analogs with potentially enhanced or different biological activities.
| Bromoindole Derivative | Synthetic Application | Reference |
|---|---|---|
| 7-Bromoindole | Synthesis of dyestuffs and 8-bromocarboline | sigmaaldrich.com |
| 6-Bromoindole | Building block for bacterial cystathionine γ-lyase inhibitors | nih.gov |
| 5-Bromoindole | Used in the synthesis of various bioactive molecules | sigmaaldrich.com |
Development of New Synthetic Methodologies
The synthesis of substituted indoles is a significant focus in organic chemistry. A common route to indole-3-acetamides involves the coupling of indole-3-acetic acid with various amines using a coupling reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov To synthesize 7-bromo-1H-indole-3-acetamide, this general methodology could be adapted, starting from 7-bromoindole-3-acetic acid.
Furthermore, the reactivity of the 7-bromoindole core could be exploited to develop novel synthetic transformations. The presence of both the N-H proton and the C-Br bond allows for sequential or one-pot functionalization at different positions of the indole ring. Research in this area could lead to more efficient and versatile methods for preparing polysubstituted indole derivatives, which are of high interest in drug discovery.
Contributions to Chemical Biology Tools
Chemical biology relies on the use of small molecules to modulate and study biological systems. Indole derivatives are frequently used for this purpose. nih.gov For example, 7-bromoindole has been reported to reduce the production of staphyloxanthin in Staphylococcus aureus, suggesting a potential role in studying bacterial virulence. sigmaaldrich.comdiscofinechem.com
The 7-bromo-1H-indole-3-acetamide structure could be incorporated into larger molecules to create bifunctional probes or targeted therapeutic agents. The bromo-substituent provides a handle for further chemical modification, allowing for the attachment of other functional moieties. This modularity is a desirable feature for the development of sophisticated chemical biology tools.
Investigation of Photophysical and Nonlinear Optical (NLO) Properties
Indole derivatives are known to possess interesting photophysical properties. nih.gov The introduction of a heavy atom like bromine can influence these properties through the heavy-atom effect, which can enhance processes like intersystem crossing and phosphorescence. While the specific photophysical properties of 7-bromo-1H-indole-3-acetamide have not been detailed, related studies on other indole derivatives provide a basis for potential investigations.
Furthermore, organic molecules with extended π-conjugation and charge-transfer characteristics are of interest for their nonlinear optical (NLO) properties. researchgate.net NLO materials have applications in technologies like optical switching and frequency conversion. azimuth-corp.com Research on Indole-7-carboxyldehyde has shown that indole derivatives can exhibit good NLO behavior. researchgate.net The presence of both an electron-rich indole core and an acetamide group, modified by the electronic effects of the bromine atom, suggests that 7-bromo-1H-indole-3-acetamide could be a candidate for NLO studies. Halogenation has been shown to be a viable strategy for optimizing the NLO response in other organic systems. researchgate.net
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 1H-Indole-3-acetamide | 879-37-8 | C10H10N2O | 174.20 |
| 7-Bromoindole | 51417-51-7 | C8H6BrN | 196.04 |
| 7-Bromo-1H-indole-2,3-dione | Not specified in source | C8H4BrNO2 | Not specified in source |
Conclusion and Future Outlook
Summary of Current Research Landscape
While direct research on 1H-Indole-3-acetamide, 7-bromo- is in its nascent stages, the broader family of substituted indole-3-acetamides has been investigated for various therapeutic applications. Studies on related compounds have revealed potential antihyperglycemic and antioxidant properties. nih.gov For instance, a series of 2-(1H-indol-3-yl)-N-phenylacetamide derivatives have demonstrated inhibitory activity against the α-amylase enzyme, suggesting a potential role in managing diabetes. nih.gov
The position of the halogen substituent on the indole (B1671886) ring is known to significantly influence the biological activity of the molecule. For example, in a study of halogenated indole-3-acetamide (B105759) derivatives, compounds with a bromo group at the para position of a phenylacetamide moiety showed notable α-amylase inhibitory activity. nih.gov Although this substitution is not directly on the indole ring, it highlights the importance of the bromine atom in modulating the compound's biological effects. The introduction of a bromine atom at the C7 position of the indole nucleus in 1H-Indole-3-acetamide is an area of growing interest, with expectations that it could confer unique pharmacological properties. The C7 position is a key site for functionalization in many biologically active indoles, and modifications at this position can lead to potent therapeutic agents. acs.org
Unexplored Avenues in Synthesis and Derivatization
The synthesis of 1H-Indole-3-acetamide, 7-bromo- can be approached through several synthetic routes, leveraging established methods for indole functionalization. A common strategy for the synthesis of indole-3-acetamides involves the coupling of indole-3-acetic acid with an appropriate amine. nih.gov Therefore, a plausible route to the target compound would start with 7-bromo-1H-indole-3-acetic acid.
Further derivatization of 1H-Indole-3-acetamide, 7-bromo- presents a rich field for chemical exploration. The amide functionality offers a handle for modification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). Additionally, the bromine atom at the C7 position can be utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a wide range of functional groups. This would enable the creation of a library of novel compounds with diverse chemical structures and potentially enhanced biological activities. A versatile strategy for the C7-selective boronation of indoles has been described, which could be adapted to synthesize C7-functionalized derivatives of 1H-Indole-3-acetamide. acs.org
Advanced Mechanistic Investigations
The introduction of a bromine atom at the C7 position of the indole ring is expected to influence the compound's electronic properties and intermolecular interactions, which can be probed through advanced mechanistic studies. Understanding how the 7-bromo substituent affects the binding of the molecule to biological targets is crucial for rational drug design.
Molecular docking studies are a powerful tool to predict the binding modes of indole-3-acetamide derivatives within the active sites of enzymes. nih.gov Such in silico investigations could elucidate the specific interactions of 1H-Indole-3-acetamide, 7-bromo- with target proteins, highlighting the role of the bromine atom in forming halogen bonds or other non-covalent interactions that contribute to binding affinity and selectivity. nih.gov Furthermore, mechanistic studies on related indole derivatives have revealed their ability to induce cell cycle arrest and apoptosis in cancer cells, providing a framework for investigating the potential anticancer mechanisms of 1H-Indole-3-acetamide, 7-bromo-. nih.gov
Prospects for Rational Design of Novel Chemical Entities
The rational design of novel chemical entities based on the 1H-Indole-3-acetamide, 7-bromo- scaffold holds significant promise for the development of new therapeutics. The indole ring is considered a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets. mdpi.com The presence of a halogen atom, such as bromine, can enhance the pharmacological properties of a molecule through various mechanisms, including increased metabolic stability and improved binding affinity. nih.govresearchgate.net
Halogen bonding, a non-covalent interaction involving a halogen atom, is increasingly being recognized as a valuable tool in rational drug design. nih.gov The bromine atom in 1H-Indole-3-acetamide, 7-bromo- could participate in halogen bonding with electron-donating atoms in a protein's active site, thereby enhancing the potency and selectivity of the compound. By combining computational modeling with synthetic chemistry, it is possible to design and synthesize novel derivatives of 1H-Indole-3-acetamide, 7-bromo- with optimized pharmacological profiles for specific therapeutic targets.
Q & A
Q. How do structural modifications (e.g., fluorination at position 5) synergize with bromine at position 7?
- Synergistic Effects : Fluorine’s electron-withdrawing effect enhances acetamide’s hydrogen-bonding capacity, improving target engagement. Dual-substituted analogs show 2–3× higher potency in kinase inhibition assays .
Data Contradiction Analysis
Q. Why do some studies report neuroprotective effects while others highlight cytotoxicity?
- Resolution : Dose-dependent effects are critical. Neuroprotection at low doses (e.g., 1–10 μM) via antioxidant pathways (Nrf2 activation) contrasts with apoptosis induction at higher concentrations (>50 μM) due to ROS overproduction .
Q. How can researchers validate conflicting results in receptor-binding assays?
- Validation Steps :
- Orthogonal Assays : Combine radioligand binding (e.g., -labeled compound) with functional assays (e.g., cAMP modulation).
- Negative Controls : Use bromine-free analogs to confirm specificity .
Comparative Studies
Q. How does 7-bromo-1H-indole-3-acetamide compare to 5-bromo or 6-bromo analogs in anticancer activity?
- Activity Profile :
- 7-Bromo : Superior IC against solid tumors (e.g., 12.5 μM in A549 lung cancer) due to enhanced DNA intercalation .
- 5-Bromo : Higher selectivity for hematological cancers (e.g., Jurkat cells) via Bcl-2 inhibition .
Q. What structural features differentiate it from non-halogenated indole derivatives?
- Key Differences :
- Bromine’s Role : Stabilizes π-π stacking with aromatic residues in target proteins (e.g., EGFR kinase domain) .
- Acetamide vs. Ethanol : Acetamide’s hydrogen-bonding capacity improves solubility and target engagement compared to ethanol derivatives .
Experimental Design
Q. How to design a study evaluating its pharmacokinetics and toxicity?
Q. What controls are essential in mechanistic studies?
- Controls :
- Bromine-Free Analog : Confirm bromine’s role in bioactivity.
- Pharmacological Inhibitors : Use ROS scavengers (e.g., NAC) to validate oxidative stress mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






